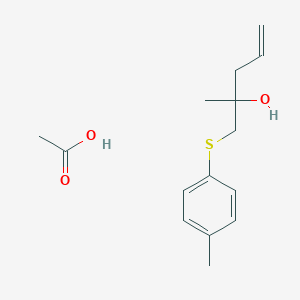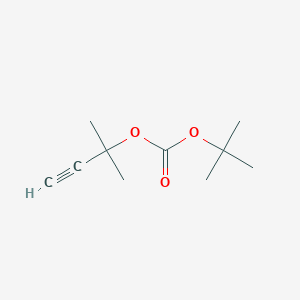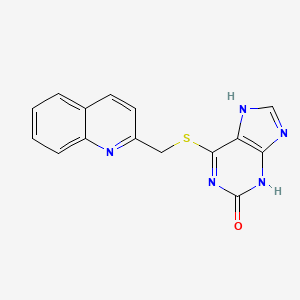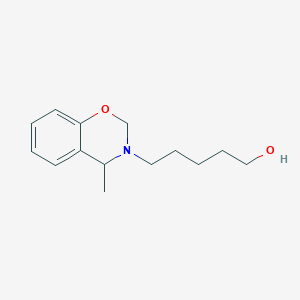
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol is an organic compound that features both an acetic acid moiety and a sulfanyl group attached to a pentenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol typically involves multiple steps:
Formation of the Pent-4-en-2-ol Backbone: This can be achieved through the aldol condensation of acetaldehyde and 3-methylbutanal, followed by reduction.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzenethiol and a suitable leaving group on the pentenol backbone.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the pentenol backbone, converting it to a saturated alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Saturated Alcohols: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Pathways: It can modulate signal transduction pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylbutan-2-ol
- Acetic acid;2-methyl-1-(4-methylphenyl)sulfanylhex-4-en-2-ol
Uniqueness
- Structural Features : The presence of both an acetic acid moiety and a sulfanyl group attached to a pentenol backbone makes it unique.
- Reactivity : Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Propiedades
Número CAS |
880095-25-0 |
|---|---|
Fórmula molecular |
C15H22O3S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-ol |
InChI |
InChI=1S/C13H18OS.C2H4O2/c1-4-9-13(3,14)10-15-12-7-5-11(2)6-8-12;1-2(3)4/h4-8,14H,1,9-10H2,2-3H3;1H3,(H,3,4) |
Clave InChI |
SOEUIHBILCWABE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(C)(CC=C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)
methyl thiocyanate](/img/structure/B12610886.png)
![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one](/img/structure/B12610905.png)


![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)
![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)

![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
